4-(2,4-Difluorophenyl)pyrimidin-2-amine
Description
4-(2,4-Difluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyrimidin-2-amine core substituted at the 4-position with a 2,4-difluorophenyl group. Its molecular formula is C₁₀H₇F₂N₃, with an exact mass of 207.057 g/mol (calculated from ). The compound’s structure combines aromatic fluorine substituents, which enhance electronegativity and influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
CAS No. |
874779-68-7 |
|---|---|
Molecular Formula |
C10H7F2N3 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) |
InChI Key |
VDCJJQKPYOOVJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=NC=C2)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their modifications:

Key Observations :
- Trifluoromethyl Groups : Compounds like 4-(4-trifluoromethylphenyl)pyrimidin-2-amine () exhibit greater steric bulk and electron-withdrawing effects, which may improve receptor binding affinity .
- Heterocyclic Additions : The imidazole-substituted analog (Compound 14, ) introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as kinases or GPCRs .
Pharmacological Activity
Anticancer Activity ():
Selected pyrimidin-2-amine derivatives with dichlorophenyl substituents (e.g., s9, s14) demonstrate potent anticancer activity:
- s9 : IC₅₀ = 1.26 ± 1.7 µM (HCT116 colorectal cancer cells).
- s14 : IC₅₀ = 1.08 ± 1.1 µM (HCT116).
In contrast, fluorine-substituted analogs (e.g., this compound) are hypothesized to exhibit lower cytotoxicity due to reduced lipophilicity but higher selectivity .
Antifungal Activity ():
Pramiconazole, a triazole-containing compound with a 2,4-difluorophenyl group, demonstrates antifungal efficacy by targeting lanosterol demethylase. The fluorine atoms enhance binding to the enzyme’s hydrophobic pocket .
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidines
One common synthetic strategy involves starting from a halogenated pyrimidine, such as 4-chloro-6-ethyl-5-fluoropyrimidine , which undergoes nucleophilic substitution with an amine or related nucleophile bearing the 2,4-difluorophenyl moiety.
- Example from Patent EP1899327A1 :
The process involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with a lithium diisopropylamide base and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in tetrahydrofuran at low temperatures (-50 to -75°C). The reaction mixture is stirred for several hours, followed by quenching with acetic acid and water, and subsequent filtration and washing steps to isolate the product.
This method emphasizes strict temperature control and pH monitoring of the pyrimidine starting material to ensure high purity and yield. The final product is obtained after cooling and vacuum drying steps, with yields reported around 75% for the desired isomeric mixture.
| Step | Conditions | Notes |
|---|---|---|
| Preparation of lithium diisopropylamide | n-Butyl lithium + diisopropylamine, -20 to -25°C, 2-4 h | Freshly prepared base for nucleophilic substitution |
| Addition of halogenated pyrimidine | 4-chloro-6-ethyl-5-fluoropyrimidine, -65 to -70°C | pH of pyrimidine controlled between 5-8 |
| Addition of difluorophenyl ethanone | Tetrahydrofuran solvent, -65 to -70°C | Stirring for 3-4 h |
| Quenching and workup | Acetic acid below -50°C, water below -10°C | Filtration of unwanted products, washing with chilled n-heptane |
| Drying | Vacuum drying below 50°C | Final isolation of product |
Amination of Dichloropyrimidine Precursors
Another approach involves the amination of dichloropyrimidine derivatives, where one chlorine atom is substituted by an amino group, often using ammonia or methylamine.
- From Research on Pyrimidine Analogues (ULiege Study) :
Starting from 4,6-dichloropyrimidin-5-amine or 4,6-dichloro-2-(alkylthio)pyrimidin-5-amine intermediates, reduction with iron powder in methanol/acetic acid leads to the amino-substituted pyrimidines. These intermediates can then be further functionalized to introduce the 2,4-difluorophenyl substituent via nucleophilic substitution or coupling reactions.
| Intermediate | Reagents | Yield (%) | Notes |
|---|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidin-5-amine | Iron powder, methanol, acetic acid | 95 | Reduction step to amine substitution |
| 4,6-Dichloro-2-(ethylthio)pyrimidin-5-amine | Iron powder, methanol, acetic acid | 86 | Similar reduction protocol |
Multi-Substituted Pyrimidine Synthesis via Sequential Substitution
A more complex synthetic route involves preparing 2,4,6-trisubstituted pyrimidines, where the 2-position is substituted with an amino group, the 4-position with a 2,4-difluorophenylmethanone or related moiety, and the 6-position with various substituents.
- From NCBI PMC Article :
The synthesis starts with 2,4,6-trichloropyrimidine, which reacts with 2,4-difluorobenzaldehyde and sodium hydride in the presence of N,N'-dimethylbenzimidazolium iodide catalyst to form dichloropyrimidine regioisomers. Subsequent nucleophilic substitution with ammonia replaces one chlorine with an amino group, yielding the target 4-(2,4-difluorophenyl)pyrimidin-2-amine derivatives. This method allows for regioselective substitution and structural diversification.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution with LDA base | 4-chloro-6-ethyl-5-fluoropyrimidine + difluorophenyl ethanone | Low temperature (-50 to -75°C), THF solvent | ~75 | High purity, good isomer control | Requires strict temperature control |
| Amination of dichloropyrimidine | 4,6-dichloropyrimidin-5-amine intermediates | Reduction with iron powder in methanol/acetic acid | 86-95 | High yield, mild conditions | Multi-step synthesis, intermediate handling |
| Sequential substitution on trichloropyrimidine | 2,4,6-trichloropyrimidine + difluorobenzaldehyde + ammonia | Sodium hydride base, catalytic system | Variable | Regioselective, allows structural diversity | Formation of regioisomers requiring separation |
Research Findings and Notes
- The patent-based method emphasizes the importance of controlling the pH of the pyrimidine starting material and the reaction temperature to optimize yield and selectivity of the desired isomer.
- The amination approach using iron powder reduction is efficient for introducing the amino group in pyrimidines with high yields and mild reaction conditions.
- The multi-substituted pyrimidine synthesis allows for the generation of analogues with varying substituents, which is valuable for medicinal chemistry optimization, though it requires careful regioisomer separation.
- The choice of solvent (e.g., tetrahydrofuran, methanol) and base (lithium diisopropylamide, sodium hydride) is critical for reaction efficiency and selectivity.
- Cooling and controlled addition rates are crucial to prevent side reactions and improve product purity.
Q & A
Q. What synthetic methodologies are employed for the preparation of 4-(2,4-difluorophenyl)pyrimidin-2-amine?
A common approach involves a multi-step synthesis starting with Suzuki-Miyaura cross-coupling to attach the 2,4-difluorophenyl group to the pyrimidine core. Subsequent steps include condensation reactions with guanidine derivatives to introduce the 2-amine moiety. Key optimization parameters include:
- Temperature : 80–110°C for coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .
Q. How is structural characterization of this compound performed?
Structural elucidation relies on:
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.01–8.06 ppm) .
- IR spectroscopy : N-H stretches (~3450 cm⁻¹) and C-F vibrations (~1138 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 392.3 [M+3]⁺) .
- X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding networks in solid-state structures .
Q. What preliminary biological screening data exist for this compound?
Studies on analogs show:
- Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli .
- Cytotoxicity : IC₅₀ >100 µM in human cell lines (e.g., HepG2), suggesting selective toxicity .
Fluorine substitution enhances membrane permeability, while the pyrimidine core facilitates intercalation with DNA/RNA .
Advanced Questions
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
The 2,4-difluorophenyl group:
- Activates the aryl ring : Fluorine’s electron-withdrawing nature increases electrophilicity, improving Suzuki coupling yields .
- Steric effects : Ortho-fluorine hinders rotation, stabilizing transition states .
Comparative studies with non-fluorinated analogs show 15–20% higher yields in fluorinated derivatives under identical conditions .
Q. What strategies resolve contradictions between antimicrobial and cytotoxic activities in fluorinated pyrimidines?
Structure-activity relationship (SAR) analysis reveals:
- Methoxy substituents : Reduce cytotoxicity (e.g., IC₅₀ >100 µM) but retain antimicrobial potency (MIC ~12.5 µg/mL) via altered metabolic pathways .
- Aryl group variations : Bulky substituents (e.g., biphenyl) improve DNA intercalation but increase off-target effects .
Dual-activity optimization requires balancing lipophilicity (LogP ~3.5) and hydrogen-bond donor capacity .
Q. How does crystallographic data inform intermolecular interactions in solid-state formulations?
X-ray studies of analogs demonstrate:
Q. What analytical challenges arise in quantifying degradation products of this compound?
LC-MS/MS methods identify:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

